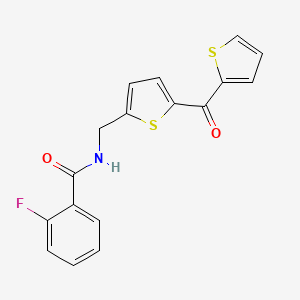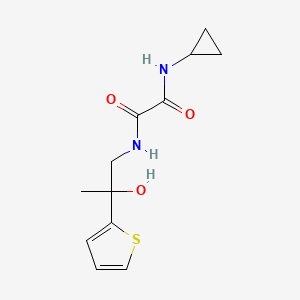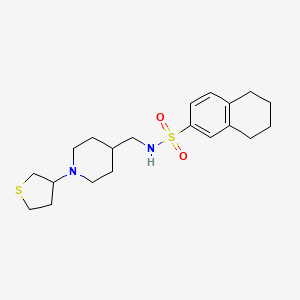
N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C20H30N2O2S2 and its molecular weight is 394.59. The purity is usually 95%.
BenchChem offers high-quality N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sulfonamide Inhibitors in Therapy
Sulfonamide compounds are a significant class of synthetic antibiotics used for the therapy of bacterial infections and those caused by other microorganisms. Beyond their antibacterial applications, sulfonamides serve as key components in drugs for treating diverse conditions, including cancer, glaucoma, and Alzheimer’s disease. Their versatility in drug development is attributed to their ability to act as antiviral HIV protease inhibitors, anticancer agents, and components in Alzheimer’s disease drugs, showcasing their broad medicinal significance (Gulcin & Taslimi, 2018).
Environmental and Food Analysis
Antibodies targeting sulfonamides have been extensively used in analytical assays for clinical chemistry, environmental research, and food safety. This highlights the role of sulfonamides in developing immunoassays and biosensors for detecting various contaminants, including those related to veterinary drugs like sulfonamides, in food and the environment (Fránek & Hruška, 2018).
Sulforaphane Research
While not directly related to the specified compound, the research on Sulforaphane, a sulfur-containing compound, illustrates the scientific interest in sulfur-based molecules for their health benefits. Sulforaphane exhibits antioxidant, antimicrobial, anticancer, and anti-inflammatory properties, highlighting the potential health benefits of sulfur-containing compounds in general (Kim & Park, 2016).
Sulfonamide Resistance in Bacteria
The presence of tetracycline and sulfonamide resistance genes in Salmonella spp. underscores the ongoing challenge of antibiotic resistance. The widespread use of sulfonamides has led to the emergence of resistant bacterial strains, making the study of resistance mechanisms crucial for developing new therapeutic strategies (Pavelquesi et al., 2021).
Mechanism of Action
Target of Action
The primary targets of the compound “N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide” are currently unknown. This compound is a derivative of piperidine , a six-membered heterocycle that is a key synthetic fragment in drug design . Piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets.
Mode of Action
Piperidine derivatives have been associated with a variety of pharmacological activities . The specific interactions of this compound with its targets, and the resulting changes, would depend on the nature of these targets.
Biochemical Pathways
Piperidine derivatives can influence a wide range of pathways due to their presence in numerous classes of pharmaceuticals
Pharmacokinetics
Piperidine derivatives are known to have diverse pharmacokinetic properties . The impact of these properties on the bioavailability of the compound would depend on factors such as its chemical structure and the nature of its targets.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the diversity of piperidine derivatives and their pharmacological activities , the effects of this compound could potentially be wide-ranging.
properties
IUPAC Name |
N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2S2/c23-26(24,20-6-5-17-3-1-2-4-18(17)13-20)21-14-16-7-10-22(11-8-16)19-9-12-25-15-19/h5-6,13,16,19,21H,1-4,7-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUPSXJZSNSLSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3CCN(CC3)C4CCSC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

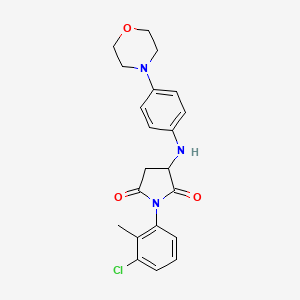
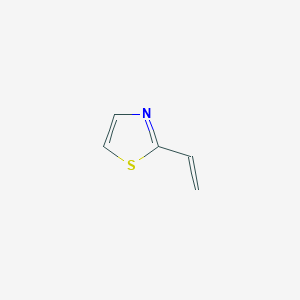
![4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2740800.png)
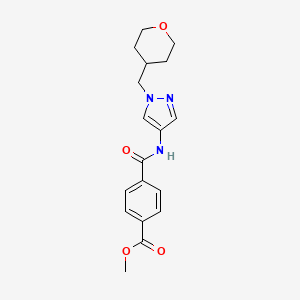
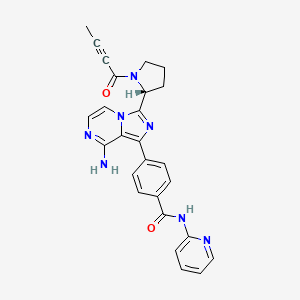
![N'-(2-methoxy-5-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2740805.png)
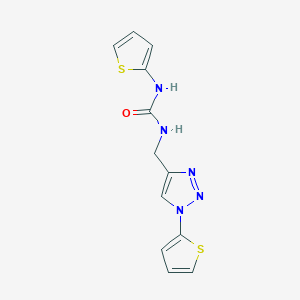
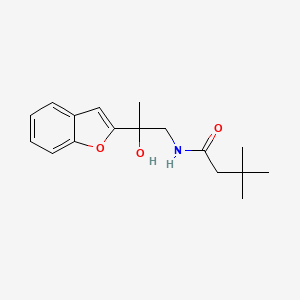
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(p-tolyl)oxalamide](/img/structure/B2740812.png)
